molecular formula C12H12BrNO3S2 B2557635 4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1351618-41-1

4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2557635
CAS No.: 1351618-41-1
M. Wt: 362.26
InChI Key: UGKNBKNVYVSSGZ-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heterocycle that contains one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet . For this reason, thiophene easily reacts with electrophiles .


Chemical Reactions Analysis

Thiophenes can undergo various types of reactions, including electrophilic, nucleophilic, or radical reactions . Electrophilic reactions of thiophene have been known for as long as thiophene itself, while nucleophilic and radical reactions of thiophene were developed later .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific thiophene derivative would depend on its exact molecular structure. In general, thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

  • Photodynamic Therapy in Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound has shown potential in photodynamic therapy for cancer treatment due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

  • Endothelin Antagonists : Murugesan et al. (1998) investigated biphenylsulfonamide endothelin antagonists, focusing on their structure-activity relationships. They found that certain substitutions led to improved binding and functional activity, with potential applications in cardiovascular diseases (Murugesan et al., 1998).

  • Carbonic Anhydrase Inhibitors : Casini et al. (2002) synthesized water-soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold. These compounds demonstrated strong affinity towards various isozymes of carbonic anhydrase and showed potential in lowering intraocular pressure, indicating possible applications in glaucoma treatment (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).

  • Kynurenine 3-Hydroxylase Inhibitors : Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway. These compounds have potential implications in the study of neuronal injury and neurological diseases (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

  • Anti-Inflammatory and Anticancer Agents : Küçükgüzel et al. (2013) worked on celecoxib derivatives as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Their research highlighted the versatility of sulfonamide compounds in therapeutic applications (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).

  • Pharmacokinetic Studies : Ohashi, Nakamura, and Yoshikawa (1999) developed a method for the sensitive and simultaneous determination of a novel orally active non-peptide endothelin antagonist, TA-0201, and its major metabolites. This study is significant for understanding the pharmacokinetics of such compounds (Ohashi, Nakamura, & Yoshikawa, 1999).

Safety and Hazards

The safety and hazards associated with a specific thiophene derivative would depend on its exact molecular structure. Some thiophene derivatives may be harmful if swallowed, cause skin irritation, serious eye damage, or respiratory irritation .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

4-bromo-N-(2-hydroxy-2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3S2/c13-9-3-5-10(6-4-9)19(16,17)14-8-11(15)12-2-1-7-18-12/h1-7,11,14-15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKNBKNVYVSSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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